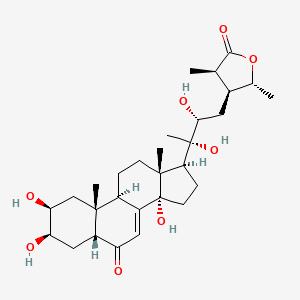
2,2-Dichloro-2H-1,2-oxasiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-2H-1,2-oxasiline is a chemical compound that belongs to the class of oxasilines, which are heterocyclic compounds containing both oxygen and silicon atoms in their ring structure
Preparation Methods
The synthesis of 2,2-Dichloro-2H-1,2-oxasiline can be achieved through several methods. One common approach involves the reaction of dichlorosilane with an appropriate oxygen-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the oxasiline ring. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
2,2-Dichloro-2H-1,2-oxasiline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxazoles, which are important intermediates in organic synthesis .
Scientific Research Applications
2,2-Dichloro-2H-1,2-oxasiline has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it is used in the production of polymers and other materials with unique properties .
Mechanism of Action
The mechanism of action of 2,2-Dichloro-2H-1,2-oxasiline involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2,2-Dichloro-2H-1,2-oxasiline can be compared with other similar compounds such as oxazolines and oxazoles. While all these compounds contain a five-membered ring with heteroatoms, this compound is unique due to the presence of silicon in its structure. This gives it distinct chemical properties and reactivity compared to other oxazolines and oxazoles .
List of Similar Compounds::- Oxazoline
- Oxazole
- Isoxazoline
Properties
CAS No. |
54905-28-1 |
|---|---|
Molecular Formula |
C4H4Cl2OSi |
Molecular Weight |
167.06 g/mol |
IUPAC Name |
2,2-dichlorooxasiline |
InChI |
InChI=1S/C4H4Cl2OSi/c5-8(6)4-2-1-3-7-8/h1-4H |
InChI Key |
FCUQOAHKIKKZOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CO[Si](C=C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)

![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)




![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)



![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)
